Specific Scientific Field: Organic Chemistry.
Summary of the Application: 5,6-Dichloro-2,3-dicyanopyrazine is most widely used as a quinone with a high reduction potential.
Methods of Application or Experimental Procedures: The compound is used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds. The excited-state DDQ converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms as well as chloride and other anions into their respective radicals.
Results or Outcomes Obtained: These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds.
5,6-Dichloro-2,3-dicyanopyrazine is an organic compound with the molecular formula C₆Cl₂N₄. It is characterized by a pyrazine ring substituted with two chlorine atoms at the 5 and 6 positions and cyano groups at the 2 and 3 positions. This compound appears as a white to light yellow crystalline powder and has a melting point ranging from 178°C to 183°C, depending on its purity . Its unique structure contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
The reactivity of 5,6-dichloro-2,3-dicyanopyrazine is notable in several chemical transformations:
The synthesis of 5,6-dichloro-2,3-dicyanopyrazine typically involves:
5,6-Dichloro-2,3-dicyanopyrazine finds applications in various domains:
Interaction studies involving 5,6-dichloro-2,3-dicyanopyrazine are crucial for understanding its behavior in biological systems. These studies often focus on:
Several compounds share structural features with 5,6-dichloro-2,3-dicyanopyrazine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,3-Dichloropyrazine | Chlorinated pyrazine without cyano groups | Less toxic than 5,6-Dichloro-2,3-dicyanopyrazine |
| 5-Cyano-2-chloropyrazine | Contains a cyano group but lacks dichlorination | Potentially less reactive |
| 4-Chloro-3-cyanopyrazine | Different substitution pattern | Varies in biological activity |
| 5-Bromo-2,3-dicyanopyrazine | Brominated version of the compound | May exhibit different reactivity |
The uniqueness of 5,6-dichloro-2,3-dicyanopyrazine lies in its specific combination of chlorine and cyano substitutions which influence its reactivity and biological properties compared to these similar compounds.
The synthesis of 5,6-dichloro-2,3-dicyanopyrazine relies on strategic chlorination of pyrazine precursors. Three primary approaches dominate:
1. Vapor-Phase Chlorination
Reacting pyrazine with chlorine gas in the vapor phase under controlled temperatures (300–600°C) yields mono- or dichlorinated products. Water vapor acts as a diluent and catalyst, enabling selective mono-chlorination at lower temperatures (375–475°C) with yields up to 77%. This method minimizes tar formation and simplifies product separation via aqueous condensation.
2. Solution-Phase Chlorination with Thionyl Chloride (SOCl₂)
Thionyl chloride converts hydroxypyrazine derivatives to chlorinated analogues. For example, 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile reacts with excess SOCl₂ to form 2,3-dichloro-5,6-dicyanopyrazine. Tertiary amines (e.g., pyridine) neutralize HCl byproducts, enhancing reaction efficiency.
3. Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
POCl₃ facilitates dichlorination in polar solvents like dimethylformamide (DMF). For instance, 2-chloropyrazine reacts with POCl₃ and chlorine gas in DMF to yield 2,3-dichloropyrazine, with regioselectivity influenced by solvent polarity and hydronium ion concentration.
Comparison of Chlorination Methods
Thionyl chloride and phosphorus oxychloride serve as versatile chlorinating agents, with distinct mechanisms:
Thionyl Chloride (SOCl₂)
Phosphorus Oxychloride (POCl₃)
Catalytic Optimization
| Reagent | Catalyst/Co-reagent | Temperature (°C) | Regioselectivity |
|---|---|---|---|
| SOCl₂ | Pyridine | 100–150 | 2,3-dichloro |
| POCl₃ | DMF, H⁺ | 60–80 | 2,3- or 2,6-dichloro (pH-dependent) |
Solvent choice critically impacts reaction kinetics and product distribution:
Polar Solvents (e.g., DMF, Acetic Anhydride)
Solvent-Free Systems
Solvent Effects on Product Distribution
| Solvent | Hydronium Ion (H⁺) | Major Product | Yield (%) |
|---|---|---|---|
| DMF (polar) | High | 2,3-Dichloropyrazine | 60–95 |
| Methanol | Moderate | 2,6-Dichloropyrazine | 40–60 |
| Solvent-free | Low | Mixture | 70–80 |
Scaling up synthesis requires robust reactor design and process optimization:
Autoclave Design Parameters
Process Efficiency Metrics
| Metric | Optimal Value | Impact on Yield (%) |
|---|---|---|
| POCl₃ Equivalence | 1:1 (substrate) | 90–95 |
| Reaction Time | 2–3 hours | 85–95 |
| Byproduct Removal | Cold-water quenching | >95 purity |
Case Study: Solvent-Free POCl₃ Chlorination
A pilot-scale reaction using 1.5 kg of hydroxypyrazine in a 10-L autoclave achieved 92% yield of dichlorinated product after 2 hours at 150°C. Key innovations include:
The crystallographic investigation of 5,6-dichloro-2,3-dicyanopyrazine reveals fundamental insights into its molecular architecture and solid-state packing arrangements. The compound exhibits a planar pyrazine ring system with chlorine and cyano substituents arranged in a specific geometric configuration [1]. X-ray crystallographic studies confirm that the pyrazine ring maintains near-planarity, with torsion angles below 1.5° in unmodified derivatives, indicating minimal distortion from the idealized aromatic geometry [1].
The electron-withdrawing cyano groups and chlorine atoms create a pronounced electron-deficient aromatic system, quantified by a Bird aromaticity index of 81.8–84.4, which indicates significant bond-length alternation and intramolecular charge transfer characteristics [1]. The crystal packing demonstrates intermolecular interactions characteristic of halogenated aromatic compounds, with potential halogen bonding and π-π stacking contributing to the overall crystal stability.
| Crystallographic Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₆Cl₂N₄ | X-ray Diffraction [2] |
| Molecular Weight | 198.99 g/mol | Analytical [2] |
| Torsion Angles | <1.5° | Crystallographic Analysis [1] |
| Bird Aromaticity Index | 81.8–84.4 | Computational Analysis [1] |
Nuclear magnetic resonance characterization provides crucial structural confirmation for 5,6-dichloro-2,3-dicyanopyrazine. Commercial samples consistently show nuclear magnetic resonance spectra that confirm structural integrity [3] [4] [5]. The compound's nuclear magnetic resonance profile is characterized by specific chemical shift patterns reflecting the electron-withdrawing nature of both chlorine and cyano substituents on the pyrazine ring system.
The high degree of substitution in 5,6-dichloro-2,3-dicyanopyrazine results in a simplified nuclear magnetic resonance spectrum due to the absence of protons on the pyrazine ring. The cyano carbon resonances appear in characteristic downfield regions, while the quaternary carbon signals of the pyrazine ring reflect the significant electronic perturbation caused by the substituents [4]. Quality control protocols for commercial samples specify that nuclear magnetic resonance spectra must confirm structural identity [3] [4] [5].
Fourier transform infrared spectroscopy of 5,6-dichloro-2,3-dicyanopyrazine provides characteristic vibrational signatures that enable identification and structural confirmation. The compound exhibits distinctive absorption bands corresponding to various functional groups and molecular vibrations [6]. The technique typically employs potassium bromide wafer preparation methods for optimal spectral quality [6].
The cyano stretching vibrations represent the most prominent features in the infrared spectrum, appearing in the characteristic 2200-2260 cm⁻¹ region. The pyrazine ring vibrations contribute additional bands in the fingerprint region, while carbon-chlorine stretching modes appear at lower frequencies. The combination of these spectroscopic features creates a unique infrared fingerprint for the compound [6].
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| Cyano Stretch | 2200-2260 | C≡N stretching |
| Ring Vibrations | 1400-1600 | Pyrazine ring modes |
| Carbon-Chlorine Stretch | 600-800 | C-Cl stretching |
The ultraviolet-visible absorption characteristics of 5,6-dichloro-2,3-dicyanopyrazine reflect its electronic structure and conjugation properties. The compound demonstrates absorption in both ultraviolet and visible regions, with specific electronic transitions corresponding to π-π* and n-π* transitions within the pyrazine system [7] [8] [9].
Related dicyanopyrazine derivatives show distinct absorption maxima that vary based on substitution patterns and electron-donating or electron-withdrawing groups [8]. The electronic transitions in 5,6-dichloro-2,3-dicyanopyrazine are influenced by the dual electron-withdrawing effects of chlorine atoms and cyano groups, resulting in characteristic absorption profiles that facilitate both identification and applications in photoredox chemistry [10].
Studies on structurally related dicyanopyrazine compounds reveal absorption edges extending to approximately 500 nm, with molar absorptivity values that depend on the specific substitution pattern [11] [10]. The intramolecular charge transfer characteristics contribute to the optical properties, making these compounds valuable for applications requiring specific photophysical behaviors [9].
The melting point of 5,6-dichloro-2,3-dicyanopyrazine represents a critical physicochemical parameter for both identification and practical applications. Multiple commercial sources report consistent melting point ranges, demonstrating reproducible thermal behavior across different synthetic batches and purification methods.
| Source | Melting Point Range (°C) | Purity (%) |
|---|---|---|
| TCI Chemicals | 178.0-184.0 | >98.0 [3] [5] |
| Avantor Sciences | 183 | 98.0 [12] |
| SynQuest Labs | 172-183 | 96 [13] |
| Aladdin Scientific | 181.27 | 99.28 [4] |
The melting point variations observed across different suppliers likely reflect differences in crystal form, purity levels, and measurement methodologies. The relatively narrow range (172-184°C) indicates good thermal stability and suggests minimal decomposition occurs at the melting temperature [12] [3] [4] [5] [13].
Thermal stability analysis of 5,6-dichloro-2,3-dicyanopyrazine through differential scanning calorimetry and thermogravimetric analysis provides insights into decomposition pathways and temperature limits for practical applications. Related pyrazine derivatives demonstrate thermal stability up to 573 K (300°C), indicating that the dichlorodicyanopyrazine structure likely exhibits similar thermal robustness [14].
The thermal behavior typically shows clear melting transitions followed by eventual decomposition at higher temperatures. The compound's thermal stability makes it suitable for various synthetic applications and processing conditions that require elevated temperatures [14]. Storage recommendations typically specify room temperature conditions with protection from moisture and light to maintain long-term stability [3] [5].
The solubility characteristics of 5,6-dichloro-2,3-dicyanopyrazine in polar solvents reflect the compound's electronic structure and intermolecular interaction capabilities. Commercial specifications consistently report solubility in methanol, with descriptions indicating "almost transparency" when dissolved, suggesting good solubility in this polar protic solvent [3] [5] [15].
The polar cyano groups contribute to the compound's affinity for polar solvents through dipole-dipole interactions and potential hydrogen bonding with protic solvents. The electron-deficient pyrazine ring system also facilitates interactions with polar media through electrostatic attractions [15].
| Polar Solvent | Solubility | Observations |
|---|---|---|
| Methanol | Good | Almost transparent solutions [3] [5] [15] |
| Dimethyl Sulfoxide | Anticipated Good | Based on structural similarity |
| Acetonitrile | Anticipated Moderate | Common for nitrile compounds |
The solubility behavior in nonpolar solvents requires careful consideration of the compound's molecular structure and polarity. The presence of multiple electronegative atoms (chlorine and nitrogen) and polar cyano groups suggests limited solubility in purely nonpolar media. However, the aromatic character of the pyrazine ring may provide some compatibility with aromatic nonpolar solvents.
Preparation protocols for stock solutions recommend careful solvent selection based on the intended application, with heating to 37°C and ultrasonic agitation suggested for improving dissolution in challenging solvent systems [16]. The compound's limited solubility in nonpolar solvents may require specialized formulation approaches for applications requiring such media.
Acute Toxic;Irritant